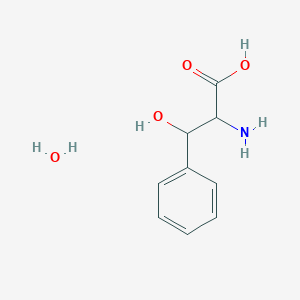

DL-3-Phenylserine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Stereochemical Considerations and Enantiomeric Forms of Dl 3 Phenylserine Hydrate

Threo and Erythro Diastereoisomers

The relative configuration of the two chiral centers in 3-phenylserine (B7821846) gives rise to two pairs of diastereomers: threo and erythro. google.com These diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. The nomenclature is derived from the sugars threose and erythrose, which have analogous stereochemical arrangements.

Enantiomeric Forms (D and L) and Their Implications in Synthesis and Bioactivity

Each diastereomer (threo and erythro) exists as a pair of enantiomers, designated as D and L forms. Enantiomers are non-superimposable mirror images of each other. Therefore, the four stereoisomers of 3-phenylserine are D-threo, L-threo, D-erythro, and L-erythro. researchgate.net

The specific enantiomeric form of phenylserine (B13813050) has profound implications for its biological activity. For instance, L-threo-3-(3,4-dihydroxyphenyl)serine (L-threo-DOPS) is recognized for its therapeutic potential. google.com The bioactivity of these enantiomers can differ significantly due to the stereospecific nature of biological systems, such as enzymes and receptors. For example, studies on rat liver phenylalanine hydroxylase have shown that the enzyme interacts differently with the threo and erythro isomers of 3-phenylserine. nih.gov While the erythro-phenylserine follows simple Michaelis-Menten kinetics, the threo isomer exhibits positive cooperativity. nih.gov Furthermore, only the L-forms of both threo- and erythro-3-phenylserine are substrates for the enzyme phenylserine aldolase (B8822740). nih.gov

The synthesis of specific enantiomers is a critical challenge in medicinal chemistry and drug development, as often only one enantiomer possesses the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Methods for Diastereoselective and Enantioselective Synthesis of Phenylserine Isomers

Given the importance of obtaining stereochemically pure phenylserine isomers, a variety of synthetic methods have been developed to control both diastereoselectivity (the preferential formation of one diastereomer over another) and enantioselectivity (the preferential formation of one enantiomer over another).

Enzymes, with their inherent chirality and high specificity, are powerful tools for the synthesis of enantiomerically pure compounds. rug.nl Threonine aldolases (TAs) are particularly useful for synthesizing β-hydroxy-α-amino acids like phenylserine through asymmetric aldol (B89426) reactions. nih.govresearchgate.net These enzymes can catalyze the formation of two chiral centers in a single step from prochiral starting materials, such as an aldehyde and glycine (B1666218). nih.gov For example, a novel L-threonine (B559522) transaldolase from Pseudomonas sp. has demonstrated high activity in the synthesis of L-threo-phenylserine. jiangnan.edu.cn

Phenylalanine aminomutase (PAM) is another enzyme that has been repurposed for the synthesis of phenylserine derivatives. It can catalyze the regio- and stereoselective amination of trans-3-arylglycidates. msu.edu Additionally, enzymatic resolution using amidases can be employed to separate racemic mixtures of phenylserine derivatives, yielding enantiopure forms. acs.org For instance, the amidase from Ochrobactrum anthropi has been used to resolve racemic threo amides of 4-sulfur-substituted phenylserines. acs.org

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic methods to achieve high stereocontrol in synthesis. rug.nlrug.nl These approaches often involve a key enzymatic step to introduce chirality, followed by chemical transformations to complete the synthesis. A two-enzyme cascade system, for example, has been reported for the synthesis of 3-phenylserine from benzylamine (B48309), utilizing a ω-transaminase and an L-threonine aldolase. researchgate.netresearchgate.net This method leverages the strengths of both enzymes to achieve the desired product. Another strategy involves a multi-enzyme cascade to produce L-threo-phenylserine, where different enzymes are used to overcome challenges like aldehyde inhibition and thermodynamic limitations. jiangnan.edu.cnresearchgate.net

A variety of asymmetric synthetic methodologies have been developed to produce specific stereoisomers of phenylserine. One notable approach is the sulfinimine-mediated asymmetric Strecker synthesis. nih.govacs.org This method involves the stereoselective addition of a cyanide equivalent to a chiral N-sulfinyl ketimine, leading to the formation of α-amino nitriles which can then be converted to the desired β-hydroxy α-amino acids. thieme-connect.comacs.org

Another powerful technique is the asymmetric Grignard addition to chiral aldehydes. unirioja.es This method has been successfully employed in the synthesis of all four stereoisomers of α-methyl-β-phenylserine by reacting phenylmagnesium bromide with chiral α-methylserinals. unirioja.es The stereochemical outcome of these reactions can often be controlled by the choice of reagents, catalysts, and reaction conditions.

| Synthetic Approach | Key Features | Stereochemical Control |

| Enzymatic Synthesis | Utilizes enzymes like threonine aldolases and phenylalanine aminomutases. nih.govmsu.edu | High enantioselectivity and diastereoselectivity due to enzyme specificity. researchgate.net |

| Chemoenzymatic Strategies | Combines chemical and enzymatic steps. rug.nl | Precise stereocontrol by leveraging the strengths of both methods. researchgate.net |

| Asymmetric Strecker Synthesis | Involves stereoselective addition to chiral N-sulfinyl imines. nih.gov | Diastereoselective synthesis of α-phenylserine. thieme-connect.com |

| Asymmetric Grignard Addition | Reaction of Grignard reagents with chiral aldehydes. unirioja.es | High levels of asymmetric induction for the synthesis of specific stereoisomers. unirioja.es |

Iii. Advanced Synthetic Methodologies for Dl 3 Phenylserine Hydrate and Its Derivatives

Regioselective Acylation Techniques for N- and O-Acyl Derivatives

The selective acylation of the amino (N-) and hydroxyl (O-) groups of phenylserine (B13813050) is crucial for its use in further synthetic transformations, such as the creation of peptide bonds or the formation of complex heterocyclic systems like tetramates. acs.orgrsc.org The relative reactivity of the amino and hydroxyl groups can be exploited to achieve regioselectivity.

Generally, N-acylation is a primary step to prepare derivatives for further reactions or enzymatic resolution. cdnsciencepub.com However, the process is complicated by the potential for acyl migration. It has been observed that the esterification of N-acylphenylserine can lead to the migration of the acyl group from the nitrogen to the oxygen atom. jst.go.jp Conversely, further acylation can be performed on O-acylphenylserine ester hydrochlorides to yield the desired N-acylphenylserine ester. jst.go.jp

In the synthesis of bicyclic tetramates from phenylserine derivatives, a high degree of diastereoselectivity in the N-acylation of intermediate oxazolidine (B1195125) rings has been reported. rsc.orgrsc.org For example, N-acylation of oxazolidines derived from allo-phenylserines with ethyl malonyl chloride proceeds with high diastereoselectivity. rsc.orgrsc.org Interestingly, similar reactions with oxazolidines derived from threo-phenylserine showed no selectivity, indicating that the stereochemistry of the starting material significantly influences the outcome of the acylation reaction. acs.org

Heating phenylserine ester hydrochloride with acetic anhydride (B1165640) can result in a catalytic acylation process that produces N,O-diacetylphenylserine methyl ester, which can then be used in subsequent reactions like nitration to form intermediates for chloramphenicol (B1208) synthesis. jst.go.jp Proteases such as chymotrypsin (B1334515) and subtilisin have been used for the enantioselective hydrolysis of N-acyl phenylserine methyl esters, demonstrating high specificity for the (S)-configuration at the C-2 position. cdnsciencepub.com

Biocatalytic Synthesis of β-Hydroxy-α-Amino Acids, including Phenylserine Analogues

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform highly specific and selective transformations under mild conditions. biorxiv.org For the synthesis of β-hydroxy-α-amino acids like phenylserine, threonine aldolases and phenylalanine aminomutases are particularly prominent enzymes. researchgate.netmsu.edu

L-Threonine (B559522) aldolases (LTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, forming a C-C bond and creating two new chiral centers. researchgate.netresearchgate.netbeilstein-journals.org This makes them highly attractive for the synthesis of phenylserine and its derivatives from benzaldehyde (B42025) and glycine. beilstein-journals.orgresearchgate.net

The primary challenge in using LTAs is often controlling the diastereoselectivity (the ratio of threo to erythro isomers) and overcoming thermodynamic limitations that can result in low product yields. beilstein-journals.orgjmb.or.kr Research has focused on discovering new LTAs with improved properties and engineering existing enzymes to enhance their activity and selectivity. acs.orgbiorxiv.orgnih.gov For instance, an LTA from Neptunomonas marine (NmLTA) was identified that showed high activity (64.8 U mg⁻¹) and good diastereoselectivity (89.5% de) for the synthesis of l-threo-4-methylsulfonylphenylserine. acs.orgbiorxiv.org Through protein engineering, a triple mutant of this enzyme was created that exhibited even higher activity (95.7 U mg⁻¹) and near-perfect diastereoselectivity (>99% de). acs.orgbiorxiv.org

The source of the LTA can significantly impact the stereochemical outcome. LTAs from E. coli tend to produce l-erythro products from aliphatic aldehydes but l-threo products from aromatic aldehydes like benzaldehyde. researchgate.netacs.org The reaction conditions, such as temperature, can also be manipulated to control the product distribution, as lower temperatures can favor kinetic control over thermodynamic equilibrium. researchgate.net

| Enzyme Source | Substrate Aldehyde | Product | Key Findings | Reference |

|---|---|---|---|---|

| Neptunomonas marine (NmLTA) | 4-(Methylsulfonyl)benzaldehyde | l-threo-4-Methylsulfonylphenylserine | Wild-type showed 64.8 U/mg activity and 89.5% de. A triple mutant (SRL) improved activity to 95.7 U/mg and de to >99%. | acs.orgbiorxiv.org |

| Pseudomonas sp. (l-PsTA) | 4-(Methylsulfonyl)benzaldehyde | 4-(Methylsulfonyl)phenylserine | Mutants V200I and C187S/V200I improved diastereomeric excess to 71% from a previously reported 2%. | nih.gov |

| Pseudomonas sp. (PmLTTA) | Benzaldehyde | l-threo-phenylserine | Exhibited high specific activity of 5.48 U/mg. A multi-enzyme cascade was developed to overcome aldehyde inhibition. | jiangnan.edu.cn |

| Escherichia coli | Benzaldehyde | l-threo-3-Phenylserine | Produces l-threo isomers from aromatic aldehydes. Used to establish absolute stereochemistry of products from other reactions. | researchgate.netacs.org |

| Streptomyces coelicolor A3(2) | 3,4-Dihydroxybenzaldehyde | L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) | A thermostabilized mutant (H44) showed enhanced stability and doubled the product yield in repeated batch reactions compared to wild-type. | jmb.or.kr |

Phenylalanine aminomutase (PAM), particularly the enzyme from Taxus canadensis (TcPAM), has been repurposed for the synthesis of arylserines. msu.edu TcPAM is a 5-methylidene-3,5-dihydro-4H-imidazol-4-one (MIO)-dependent enzyme that naturally isomerizes α-phenylalanine to β-phenylalanine. msu.eduuniprot.org Researchers have successfully exploited this enzyme to catalyze the intermolecular transfer of an amino group to trans-cinnamate epoxides (also known as arylglycidates), providing a novel route to arylserines. researchgate.netmsu.eduacs.org

A key advantage of using TcPAM is its ability to control both regioselectivity and stereoselectivity. Nucleophilic attack on arylglycidates typically occurs at the benzylic Cβ position. However, TcPAM catalysis inverts this inherent reactivity, directing the amination to the Cα position to produce arylserine as the major product (up to 97%) over the corresponding arylisoserine isomer (3%). msu.edu

The reaction is also highly stereoselective. When racemic trans-3-arylglycidates are used as substrates, the TcPAM-catalyzed reaction predominantly yields the anti (or erythro) diastereomer of the arylserine. msu.eduacs.org The enantiomeric ratio of the anti-isomers is influenced by the substituents on the aromatic ring of the glycidate substrate. For instance, the ratio of (2R)-anti to (2S)-anti isomers was highest (88:12) for 3'-nitro-phenylserine and lowest (66:34) for 4'-fluoro-phenylserine, indicating that the enzyme's stereospecificity is directed in part by the substrate's electronic and steric properties. researchgate.netmsu.eduacs.org

| Substituent on Phenylglycidate | Relative Reaction Rate | Arylserine:Arylisoserine Ratio (Regioselectivity) | anti:syn Ratio (Diastereoselectivity) |

|---|---|---|---|

| H | 1.0 | 97:3 | 75:25 |

| 3'-Cl | 140 | >99:1 | 97:3 |

| 4'-Cl | 1.0 | 96:4 | 45:55 |

| 3'-NO₂ | N/A | N/A | 96:4 |

| 4'-F | N/A | N/A | 52:48 |

The catalytic mechanism of MIO-dependent enzymes like TcPAM is complex. It is proposed to proceed through a stepwise mechanism involving the formation of a trans-acrylate intermediate after the elimination of the amino group and a hydrogen atom from the substrate. acs.org For the amination of arylglycidates, kinetic studies suggest a two-substrate ping-pong mechanism, where the enzyme is subject to competitive inhibition by the epoxide substrate at higher concentrations. msu.edu

Kinetic parameters have been determined for various substrates and enzyme mutants. TcPAM showed a slight preference for the (2S,3R)-3-phenylglycidate enantiomer, which was turned over at a rate (kcat) of 0.3 min⁻¹, approximately 1.5 times faster than the (2R,3S)-enantiomer (kcat = 0.2 min⁻¹). msu.edu Structural studies and mutagenesis have provided insights into the enzyme's active site. For example, the L104A mutant of TcPAM showed an increased turnover rate (kcat) and a decreased Michaelis constant (KM) for sterically larger substrates, indicating that the Leu-104 residue plays a key role in substrate binding and recognition. mdpi.comnih.gov The stereochemical outcome of the reaction (retention or inversion of configuration) depends on the specific enzyme and the rotational dynamics of the intermediate within the active site. acs.orgnih.gov

| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| AdmH (PAM from P. agglomerans) | (S)-α-phenylalanine | 0.08 | 0.003 | manchester.ac.uk |

| EncP (PAM from S. maritimus) | (S)-α-phenylalanine | 0.17 | 0.007 | manchester.ac.uk |

| TcPAM (Wild-Type) | (S)-α-phenylalanine | 1.1 | N/A | uniprot.org |

| TchPAM (Wild-Type) | (S)-α-phenylalanine | 0.29 | 0.0049 | mdpi.com |

| TchPAM (Mutant L104S) | (S)-α-phenylalanine | 7.43 | 0.032 | mdpi.com |

Phenylalanine Aminomutase (TcPAM) Catalysis for Arylserine Synthesis

Synthesis via Aldol Reactions and Related Condensations

Beyond biocatalysis, the aldol reaction remains a fundamental method for synthesizing phenylserine. The classical approach involves the condensation of benzaldehyde with glycine in the presence of an alkali catalyst. beilstein-journals.orggoogle.com

One patented process describes carrying out this reaction in a mixed solvent system composed of water and a hydrophobic organic solvent, such as toluene. google.com The use of a phase transfer catalyst or a surfactant in this two-phase system was shown to promote the reaction, leading to high yields of the target β-phenylserine. google.com The reaction is typically performed at temperatures ranging from 0°C to 80°C. After the condensation, the resulting salt is treated with an acid to liberate the final product. google.com While effective, these chemical methods often lack the high stereoselectivity characteristic of enzymatic routes and may require more demanding reaction conditions and purification steps. beilstein-journals.org Kinetic and thermodynamic studies of the threonine aldolase-catalyzed model reaction between glycine and benzaldehyde have been conducted to better understand and optimize both chemical and enzymatic processes. beilstein-journals.org

Combinatorial Organic Synthesis Approaches Utilizing DL-3-Phenylserine Hydrate (B1144303) as a Building Block

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of diverse molecules, which can then be screened for biological activity. google.com This approach is a cornerstone of modern drug discovery. google.com DL-3-Phenylserine hydrate has been identified as a useful building block in the creation of such combinatorial libraries. google.com Its structure, containing a carboxylic acid, an amino group, and a hydroxyl group, along with a phenyl ring, offers multiple points for chemical modification, allowing for the generation of significant molecular diversity from a single starting scaffold.

In this context, this compound can be incorporated into peptidomimetic libraries. google.com Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better stability or oral bioavailability. google.com By using standard chemical synthesis techniques, such as peptide coupling protocols, this compound can be linked to other amino acids or chemical building blocks. google.com This process can be performed in either a solution-phase or a solid-phase format, with the latter offering advantages in purification by allowing easy removal of excess reagents and byproducts. google.com The resulting library of compounds, each featuring the core structure of phenylserine, can then be assayed to identify lead compounds for drug development. google.com

For instance, a general approach might involve the following steps:

Protection: The amino or carboxylic acid group of this compound is chemically protected.

Coupling: The unprotected functional group is then reacted with a diverse set of reagents (e.g., other amino acids, carboxylic acids, or amines) to form a new bond.

Iteration: The process can be repeated by deprotecting another functional group and reacting it with a different set of building blocks.

Library Generation: By systematically varying the building blocks at each position, a large and diverse library of molecules is created.

This strategy allows for the exploration of a vast chemical space around the phenylserine scaffold, increasing the probability of discovering novel, biologically active compounds. justia.com

Strategies for Producing Aromatic Aminodiols from Phenylserine Precursors

Aromatic aminodiols are a class of compounds characterized by an aromatic ring, an amino group, and two hydroxyl groups. This structural motif is present in a number of biologically active molecules. beilstein-journals.org Phenylserine and its derivatives are key precursors for the stereoselective synthesis of these valuable compounds. beilstein-journals.orgucl.ac.uk

One prominent strategy involves the use of the Sharpless Asymmetric Aminohydroxylation (AA) reaction on cinnamate (B1238496) precursors, which can be derived from phenylserine. ucl.ac.uk This reaction is a powerful method for installing chiral amino alcohol functionalities. ucl.ac.uk The general sequence can be outlined as follows:

Precursor Synthesis: Phenylserine can be converted into a suitable cinnamate ester substrate. ucl.ac.uk

Asymmetric Aminohydroxylation: The cinnamate is then subjected to the Sharpless AA reaction, which introduces both an amino and a hydroxyl group across the double bond with high stereocontrol. ucl.ac.uk

Further Transformation: The resulting product, a protected aminodiol, can then be deprotected or further modified to yield the target aromatic aminodiol. ucl.ac.uk

Challenges in these syntheses can include the formation of regioisomers, which may require careful purification by column chromatography to isolate the desired product. ucl.ac.uk Research has focused on developing synthetic routes that provide exclusively the desired regioisomers to simplify purification and analysis. ucl.ac.uk

Enzymatic approaches have also proven effective. For example, engineered transketolase and transaminase enzymes have been used in a one-pot asymmetric synthesis to produce aminodiol intermediates. researchgate.net Similarly, l-threonine transaldolase has been shown to catalyze the synthesis of various phenylserine analogs, which are precursors to aminodiols. nih.gov These biocatalytic methods offer the advantages of high stereoselectivity and environmentally benign reaction conditions.

The table below summarizes findings from a study using the enzyme ObiH for the synthesis of phenylserine analogs.

| Aldehyde Substrate | Product | Isolated Yield (Preparative Scale) | Diastereomeric Ratio (d.r.) |

| 4-Chlorobenzaldehyde | p-Chloro-phenylserine | 57% | >20:1 |

| 4-Bromobenzaldehyde | p-Bromo-phenylserine | 49% | >20:1 |

| 3-Bromobenzaldehyde | m-Bromo-phenylserine | 49% | >20:1 |

| 4-Nitrobenzaldehyde | p-Nitro-phenylserine | 36% | 3:1 |

This table presents data on the preparative scale synthesis of various phenylserine analogs using the enzyme ObiH, highlighting the isolated yields and diastereomeric ratios achieved. nih.gov

Purification and Characterization Techniques in Advanced Synthesis

The synthesis of complex molecules like derivatives of this compound requires rigorous methods for purification and structural confirmation. High-purity samples are essential for subsequent biological testing and for ensuring that the observed activity is due to the intended compound.

Reverse-phase chromatography is a cornerstone technique for the purification of organic compounds, including phenylserine derivatives and aromatic aminodiols. nih.govgoogle.com In this method, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol.

The separation principle is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated.

In the synthesis of phenylserine analogs, reverse-phase high-performance liquid chromatography (HPLC) is frequently used for both analytical assessment of purity and for preparative-scale purification to isolate the final products. nih.govgoogle.com For example, after an enzymatic reaction to produce a phenylserine derivative, the product can be purified from the reaction mixture using a reverse-phase chromatography system to yield the isolated, pure compound. nih.gov

Once a compound has been purified, its structure and purity must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed for this purpose.

UPLC-PDA-MS: Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection is a powerful analytical tool. nih.govwaters.comrsc.org

UPLC provides very fast and high-resolution separations, allowing for the rapid assessment of sample purity. waters.com

PDA detection measures the absorbance of the eluting compounds across a range of UV-visible wavelengths, providing a UV spectrum for each peak. This can help in the initial identification of compounds based on their chromophores. waters.comrsc.org

MS detection provides the mass-to-charge ratio (m/z) of the eluting compounds, which directly gives their molecular weight. waters.com This is a critical piece of information for confirming the identity of a synthesized molecule.

This combined technique (UPLC-PDA-MS) is used to determine the yield and diastereoselectivity of reactions producing phenylserine derivatives on an analytical scale. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. Both ¹H NMR and ¹³C NMR experiments are routinely used. ucl.ac.uk

¹H NMR provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. ucl.ac.uk

¹³C NMR provides information about the carbon skeleton of the molecule. ucl.ac.uk

For derivatives of this compound, NMR is essential for confirming the successful synthesis and for determining the stereochemistry of the products. For example, the relative configuration of newly formed stereocenters in aminodiols can often be assigned by analyzing the coupling constants and through advanced NMR experiments like NOESY. ucl.ac.uk The enantiomeric purity can also be assessed using NMR with chiral shift reagents. unirioja.es

The following table shows representative NMR data for a derivative of DL-3-Phenylserine, illustrating the type of information obtained from this analysis.

| Compound | Nucleus | Chemical Shift (δ) in ppm | Description |

| syn-2-Benzyloxycarbonylamino-3-hydroxy-3-phenyl-propionic acid | ¹H NMR | 4.68 (1H, d, J 9.3 Hz) | CH(NHCbz) |

| 4.76-5.00 (2H, m) | CH₂Ph | ||

| 5.39 (1H, s) | CH(OH) | ||

| 6.00 (1H, d, J 9.3 Hz) | NH | ||

| 7.18-7.35 (10H, m) | Ar-H | ||

| ¹³C NMR | 59.8 | CH(NHCbz) | |

| 67.1 | OCH₂Ph | ||

| 73.0 | CH(OH) | ||

| 125.9, 128.0, 128.3, 128.6, 139.3 | Ar-C | ||

| 156.9 | NCO₂Bn | ||

| 171.5 | CO₂H |

This table provides characteristic ¹H and ¹³C NMR spectral data for a protected phenylserine derivative, as reported in synthetic studies. ucl.ac.uk Such data is crucial for structural verification.

Iv. Role of Dl 3 Phenylserine Hydrate As a Chiral Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Biologically Active Compounds

The unique structural features of DL-3-Phenylserine hydrate (B1144303) make it an important starting material for the synthesis of various biologically active compounds. lookchem.com Its application spans the creation of complex cyclic peptides and as an intermediate in the production of essential antibiotics.

Enantioselective Synthesis of Cyclic Pentapeptides with Antimicrobial, Antiviral, and Anticancer Properties

DL-3-Phenylserine hydrate is utilized as an intermediate in the enantioselective synthesis of cyclic pentapeptides. lookchem.comcymitquimica.com These cyclic structures are of significant interest in medicinal chemistry due to their demonstrated antimicrobial, antiviral, and anticancer properties. lookchem.com The synthesis of these complex molecules often involves a multi-step process where the stereochemistry of the final product is carefully controlled. For instance, a rhodium-catalyst can be used in a cascade reduction to create cyclic peptides with a high degree of stereocontrol. nih.gov The process can involve the creation of a linear pentapeptide containing dehydrophenylalanines, which is then cyclized. nih.gov

Intermediate in the Synthesis of Antibiotics (e.g., Chloramphenicol (B1208), Vancomycin Precursors)

This compound and its derivatives are key intermediates in the synthesis of important antibiotics. For example, p-nitro-phenylserine, a derivative of phenylserine (B13813050), is a known intermediate in the production of Chloramphenicol. nih.govresearchgate.netresearchgate.net Furthermore, derivatives of phenylserine are considered as potential precursors in the total synthesis of vancomycin, a critical glycopeptide antibiotic. nih.govresearchgate.netresearchgate.net The synthesis of these antibiotic precursors can be achieved through biocatalytic methods, such as using the enzyme L-threonine (B559522) transaldolase, which can produce a variety of phenylserine analogs. nih.govresearchgate.net

Application in Peptide Synthesis and Peptidomimetics

The unique structural properties of this compound lend themselves to applications in peptide synthesis and the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. sigmaaldrich.comnih.gov

Incorporation into Conformationally Restricted Dipeptide-Based Nanotubes

Researchers have explored the use of dipeptides containing conformationally restricted amino acids, such as dehydrophenylalanine (a derivative of phenylserine), to form self-assembling nanostructures like nanotubes. nih.govnih.govresearchgate.net These nanotubes have potential applications in drug delivery. For instance, dipeptides containing α,β-dehydrophenylalanine have been shown to self-assemble into ordered nanotubes. nih.gov These structures can be loaded with therapeutic agents for sustained release. nih.gov

Design of Peptidomimetics for Specific Biological Targets

This compound is a valuable building block in the design of peptidomimetics. google.comsigmaaldrich.com Peptidomimetics are designed to have improved properties over natural peptides, such as enhanced stability and better bioavailability. sigmaaldrich.com By incorporating unnatural amino acids like this compound, chemists can create novel molecular scaffolds that can be used to develop new therapeutic drugs. sigmaaldrich.com The design of these molecules often involves considering the three-dimensional relationships of the side-chain groups to achieve specific biological activities. nih.gov

Utilization in the Development of Carbonic Anhydrase Inhibitors

This compound, often referred to as β-phenylserine in the literature, serves as a valuable chiral building block in the synthesis of novel carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net Their inhibition has therapeutic applications in various conditions. The incorporation of amino acid moieties, such as β-phenylserine, into inhibitor scaffolds is a strategy employed to enhance inhibitory potency and improve physicochemical properties like water solubility. nih.govnih.gov

A significant approach involves the synthesis of thiourea-based sulfonamides. In this methodology, 4-isothiocyanatobenzenesulfonamide (B1195122) or its derivatives are reacted with amino acids, including β-phenylserine, to yield a series of potent CAIs. nih.govtandfonline.comnih.gov These newly synthesized compounds have demonstrated strong inhibitory activity against several human (h) carbonic anhydrase isozymes, namely hCA I, hCA II, and hCA IV. nih.govtandfonline.comnih.gov The inhibitory power of these β-phenylserine-containing derivatives often falls within the low nanomolar range. nih.govnih.govresearchgate.net

The rationale behind using amino acid scaffolds like β-phenylserine is to introduce structural diversity and functional groups that can interact favorably with the enzyme's active site. nih.govresearchgate.net The amino and carboxyl groups of β-phenylserine can be modified to fine-tune the inhibitor's properties, such as its binding affinity and pharmacokinetic profile. nih.gov For instance, the carboxylate group can form salts, which significantly enhances the water solubility of the final compound, a desirable characteristic for pharmaceutical formulations. nih.govnih.gov

Research has shown that the addition of a β-phenylserine moiety to a sulfonamide core can lead to a significant increase in inhibitory activity compared to the parent sulfonamide. nih.gov Some of these β-phenylserine derivatives have not only shown potent in vitro inhibition but also demonstrated promising in vivo effects, such as the lowering of intraocular pressure in preclinical models, highlighting their potential as antiglaucoma agents. nih.gov

The following table summarizes the in vitro carbonic anhydrase inhibition data for a representative compound derived from β-phenylserine, showcasing its potency against different human CA isozymes.

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |

| β-Phenylserine-derived thiourea | hCA I | Low nanomolar range |

| β-Phenylserine-derived thiourea | hCA II | Low nanomolar range |

| β-Phenylserine-derived thiourea | hCA IV | Low nanomolar range |

Building Block for Investigating Enzyme Mechanisms and Protein Interactions

This compound and its stereoisomers are instrumental as chemical tools for probing the mechanisms of various enzymes and studying protein-ligand interactions. Its structural similarity to other amino acids, combined with the presence of a phenyl group and a hydroxyl group, allows it to be used as a specific substrate or a probe for the active sites of enzymes.

One prominent example is its use in a continuous spectrophotometric assay to determine the activity of serine hydroxymethyltransferase (SHMT). In this assay, the hydrolysis of this compound by SHMT is monitored by measuring the formation of benzaldehyde (B42025) at a specific wavelength. mdpi.com This method provides a reliable way to quantify SHMT activity, which is crucial for understanding its role in one-carbon metabolism. mdpi.com

Furthermore, DL-threo-3-phenylserine has been shown to induce the production of a phenylserine aldolase (B8822740) in Pseudomonas putida. This enzyme specifically acts on the L-form of both threo- and erythro-3-phenylserine, catalyzing their cleavage. nih.gov The enzyme also catalyzes the reverse reaction, the synthesis of L-3-phenylserine from glycine (B1666218) and benzaldehyde. nih.gov The use of DL-3-phenylserine in such studies is fundamental to characterizing the substrate specificity, stereoselectivity, and reaction mechanism of this aldolase, which has potential applications in the asymmetric synthesis of β-hydroxy α-amino acids. nih.gov

The noncovalent interactions of 3-phenylserine (B7821846) in aqueous solutions have also been investigated to understand how its hydration characteristics influence its interactions with other molecules. Studies have shown that the hydrophobic effect of the phenyl group in 3-phenylserine can dominate its interactions in solution, a finding that provides quantitative insights into the intermolecular noncovalent forces between amino acids and other solutes. rug.nl This type of research is essential for a deeper understanding of protein folding and the stability of protein structures where such interactions play a critical role.

The following table details the use of this compound and its isomers in specific enzyme assays.

| Enzyme | Organism | Role of Phenylserine Derivative | Research Focus |

| Serine Hydroxymethyltransferase (SHMT) | Escherichia coli | Substrate (this compound) | Determining enzyme activity via spectrophotometric assay of benzaldehyde formation. mdpi.com |

| Phenylserine Aldolase | Pseudomonas putida | Inducer and Substrate (DL-threo-3-phenylserine) | Characterizing enzyme induction, substrate specificity, and stereoselectivity. nih.gov |

V. Biological Activities and Mechanistic Studies of Dl 3 Phenylserine Hydrate and Its Derivatives

Analgesic Activity and Pain Management Research

DL-3-Phenylserine, in its threo form, has been investigated for its potential role in pain management. Research has shown that this compound demonstrates analgesic activity in mouse models. lookchem.com Notably, the pain-relieving effects were particularly evident when the mice were pretreated with pargyline, an monoamine oxidase inhibitor. lookchem.com This finding suggests a potential mechanism of action related to the modulation of neurotransmitter levels, positioning DL-3-Phenylserine as a compound of interest for the development of future pain management therapies. lookchem.comnih.gov

Antimicrobial, Antiviral, and Anticancer Properties of Derivatives

While DL-3-Phenylserine hydrate (B1144303) itself is not primarily recognized for these properties, it serves as a critical building block in the synthesis of more complex molecules with significant biological activities. lookchem.com Specifically, it is used as an intermediate in the enantioselective synthesis of cyclic pentapeptides. lookchem.com These resulting peptide derivatives are known to possess a range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. lookchem.comnih.govresearchgate.net The development of such derivatives is a key area of research, as medicinal chemists aim to create novel agents with improved efficacy and reduced toxicity for treating cancer and infectious diseases. nih.gov The core structure provided by phenylserine (B13813050) is instrumental in creating the unique three-dimensional shapes of these peptides, which is often crucial for their biological function. msu.edu

Interaction with Serine Hydroxymethyltransferase (SHMT)

DL-3-Phenylserine hydrate plays a pivotal role in the study of Serine Hydroxymethyltransferase (SHMT), a key enzyme in cellular one-carbon metabolism. oup.com SHMT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate. nih.govresearchgate.net Due to its ability to act as a substrate for SHMT, this compound is widely used in laboratory settings to measure the enzyme's activity. oup.commdpi.comresearchgate.net

A common and effective method for determining SHMT activity is through a continuous spectrophotometric assay that utilizes this compound as the substrate. mdpi.comresearchgate.net In this assay, the SHMT enzyme catalyzes the retro-aldol cleavage of DL-3-phenylserine, which results in the formation of glycine and benzaldehyde (B42025). oup.commdpi.comnih.gov The production of benzaldehyde can be continuously monitored by measuring the increase in absorbance at a specific wavelength, typically 279 nm or 292 nm. nih.govmdpi.comnih.gov This method allows for the quantitative analysis of the enzyme's catalytic efficiency and kinetic properties. nih.govnih.gov

Researchers have used this assay under various conditions to characterize SHMT from different organisms, including bacteria and plants. oup.comnih.govnih.gov For example, studies have determined the optimal pH and temperature for SHMT activity and have investigated the effects of various inhibitors and activators. nih.gov

Table 1: Examples of Spectrophotometric Assay Conditions for SHMT Activity

| Enzyme Source | Substrate | Product Monitored | Wavelength | pH | Temperature |

| Pseudoxanthomonas taiwanensis AL17 | DL-phenylserine | Benzaldehyde | 292 nm | 7.5 | 80 °C |

| Escherichia coli | This compound | Benzaldehyde | 279 nm | 8.0 | 37 °C |

| Soybean (Glycine max) | dl-phenylserine | Benzaldehyde | 279 nm | 7.5 | Not specified |

This table is based on data from multiple research studies. nih.govmdpi.comnih.gov

To enhance L-serine production, metabolic engineers often modify or delete the glyA gene to block this conversion pathway. mdpi.com The spectrophotometric assay using this compound is a crucial tool in these efforts. It allows researchers to verify the successful knockout or inhibition of SHMT activity in the engineered microbial strains, confirming that the metabolic pathway has been effectively redirected towards L-serine accumulation. mdpi.comresearchgate.net This targeted genetic modification has led to the development of high-yield L-serine producing strains, with one optimally engineered E. coli strain reportedly producing 35 g/L of L-serine. researchgate.net

Anti-inflammatory Activities of Arylsulfonyl DL-Phenylserine Derivatives

Research has demonstrated that derivatives of DL-Phenylserine possess notable anti-inflammatory properties. nih.govresearchgate.net A study focused on the synthesis and evaluation of arylsulfonyl derivatives of DL-phenylserine revealed significant anti-inflammatory activity in animal models of arthritis. nih.gov In this research, scientists synthesized a series of compounds by introducing benzene-, p-toluene-, and p-bromobenzene sulfonic acid residues into the threo-DL-phenylserine structure. nih.gov

The anti-inflammatory effects of these novel compounds were tested in rats with adjuvant-induced arthritis. nih.gov Among the synthesized derivatives, one compound, in particular, stood out for its pronounced therapeutic effect. nih.gov

Table 2: Key Anti-inflammatory Arylsulfonyl DL-Phenylserine Derivative

| Compound Name | Structure Modification | Experimental Model | Key Finding |

| N-(p-bromobenzenesulfonyl)-erythro-DL-p-nitrophenylserine ethyl ester | Introduction of p-bromobenzene sulfonic acid into an erythro-DL-p-nitrophenylserine structure | Adjuvant arthritis in rats | Inhibited the inflammation process by 53% in the polyarthritis phase. |

Data sourced from a study on N-arylsulfonyl DL-phenylserine derivatives. nih.gov

These findings highlight the potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) based on the phenylserine scaffold. researchgate.net The study suggests that modifying the structure of nonproteinogenic amino acids like phenylserine can lead to compounds with potent biological activity. nih.govresearchgate.net

Role in Ergogenic Supplementation and Physiological Activities

Amino acids and their derivatives, including serine derivatives like this compound, are utilized commercially as ergogenic supplements. medchemexpress.commedchemexpress.comglpbio.cn These compounds are recognized for their potential to positively influence various physiological processes relevant to physical performance and stress management. medchemexpress.commedchemexpress.com The proposed benefits of amino acid derivatives as ergogenic aids include their ability to:

Influence the secretion of anabolic hormones. medchemexpress.commedchemexpress.com

Serve as a fuel source during physical exercise. medchemexpress.commedchemexpress.com

Support mental performance during tasks associated with stress. medchemexpress.commedchemexpress.com

Aid in the prevention of exercise-induced muscle damage. medchemexpress.commedchemexpress.com

While this compound is classified within this group of compounds, its specific effects as a standalone ergogenic supplement are part of a broader area of research into the physiological activities of amino acid derivatives. medchemexpress.commedchemexpress.comglpbio.cn

Influence on Anabolic Hormone Secretion

Impact on Fuel Supply during Exercise and Mental Performance under Stress

As a purported ergogenic supplement, this compound is claimed to assist in supplying fuel during physical exertion and to support mental performance during tasks that induce stress. medchemexpress.commedchemexpress.com The theoretical basis for such claims often relates to the role of amino acids as metabolic precursors. Despite these assertions by commercial vendors, dedicated research studies providing evidence or data on how this compound specifically impacts fuel metabolism during exercise or cognitive function under stress are scarce.

Table 1: Claimed Ergogenic Benefits of this compound (Unverified)

| Claimed Benefit | Description | Scientific Substantiation Status |

|---|---|---|

| Influence on Anabolic Hormones | Purported to support the secretion of hormones involved in tissue growth. | Claims exist on commercial platforms but lack independent scientific verification. medchemexpress.com |

| Fuel Supply During Exercise | Suggested to act as a fuel source during physical activity. | Lacks specific studies; claim is general to amino acid derivatives. medchemexpress.com |

| Mental Performance Under Stress | Claimed to support cognitive function in stressful situations. | No dedicated research found to support this specific claim for this compound. medchemexpress.com |

| Prevention of Muscle Damage | Suggested to prevent muscle damage induced by exercise. | Claim appears on commercial sites but is not backed by specific studies. medchemexpress.com |

Prevention of Exercise-Induced Muscle Damage

Exercise-induced muscle damage (EIMD) involves microscopic tears in muscle tissue, leading to delayed onset muscle soreness (DOMS), reduced muscle function, and an increase in biomarkers like creatine (B1669601) kinase in the blood. nih.govnih.gov While various nutritional strategies, such as supplementation with branched-chain amino acids (BCAAs), have been studied and shown to potentially reduce the indices of muscle damage and accelerate recovery, similar specific research on this compound is lacking. nih.gov The compound is suggested by some commercial sources to help prevent EIMD, but these claims are not substantiated by dedicated clinical or preclinical studies. medchemexpress.com

Fungicidal Activity of Acyl Derivatives

In contrast to the unsubstantiated ergogenic claims, concrete research has been conducted on the biological activities of derivatives of DL-3-Phenylserine. Specifically, studies have demonstrated the fungicidal properties of its acyl derivatives.

A study involving the regioselective acylation of threo-DL-phenylserine successfully synthesized various N- and O-acyl derivatives. researchgate.net These derivatives were created by introducing hydrophobic long-chain or aromatic moieties, such as lauroyl, myristoyl, and phenylacetyl groups. The resulting compounds were then screened for their fungicidal activity against six different fungal strains. researchgate.net

The research found that several of these lipophilic derivatives were effective at inhibiting fungal growth. Notably, two compounds demonstrated significant activity:

O-myristoyl-DL-serine

N-phenylacetyl-threo-DL-phenylserine

The latter completely inhibited the mycelium growth of the fungus Verticillium dahliae, a notable plant pathogen. researchgate.net This highlights the potential of modifying the DL-3-Phenylserine structure to create compounds with potent and specific biological activities. researchgate.netbeilstein-journals.org

Table 2: Fungicidal Activity of Selected Acyl Derivatives of Phenylserine

| Compound | Target Fungus | Observed Activity | Source |

|---|---|---|---|

| N-phenylacetyl-threo-DL-phenylserine | Verticillium dahliae | Complete inhibition of mycelium growth. | researchgate.net |

| O-myristoyl-DL-serine | Verticillium dahliae | Effective against fungal growth. | researchgate.net |

Vi. Computational and Theoretical Studies on Dl 3 Phenylserine Hydrate

Molecular Modeling and Docking Simulations of Phenylserine (B13813050) Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are instrumental in understanding how ligands like phenylserine interact with biological macromolecules, such as enzymes and receptors.

Docking studies involving phenylserine derivatives have been used to elucidate enzymatic mechanisms. For instance, computational docking of 3-phenylglycidate enantiomers into the active site of the phenylalanine aminomutase from Taxus canadensis (TcPAM) was performed to understand the formation of phenylserine isomers. msu.edu This modeling helped to explain the observed stereoselectivity of the enzyme. msu.edu The simulations revealed that the enzyme has a slight preference for (2S,3R)-3-phenylglycidate, which is converted to phenylserine. msu.edu

In another study, the specificity of L-threonine (B559522) dehydrogenase from Thermoplasma volcanium was investigated. While the enzyme is highly specific to its native substrate, L-threonine, it showed no activity with DL-threo-3-phenylserine, among other non-native substrates. acs.org Docking and molecular dynamics simulations can help rationalize such substrate specificity by comparing the binding modes and interaction energies of different ligands within the enzyme's active site. nih.govacs.org The process typically involves preparing the protein structure, predicting the binding site, and then using an algorithm like the Lamarckian Genetic Algorithm to search for the best binding poses of the ligand. nih.gov

Molecular dynamics (MD) simulations further refine the understanding of these interactions by modeling the movement of atoms and molecules over time. chemrxiv.org For a protein-ligand complex, MD simulations can assess the stability of the binding pose, revealing fluctuations and conformational changes that occur during the interaction. nih.gov For phenylserine, kinetic studies in aqueous solutions have been analyzed using thermodynamic descriptions of solute-solute interactions, providing quantitative insights into the noncovalent interactions between the amino acid and other molecules. rug.nl These studies highlight the significant role of the hydration shell and the interplay between hydrophobic and hydrophilic groups in determining interaction strengths. rug.nlresearchgate.net

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Phenylglycidate with Phenylalanine Aminomutase (TcPAM) | Molecular Docking | Modeled the formation of phenylserine isomers, explaining the enzyme's substrate preference and stereoselectivity. | msu.edu |

| DL-threo-3-phenylserine with L-threonine Dehydrogenase | Substrate Activity Assay (Informing Modeling) | The enzyme was found to be inactive with DL-threo-3-phenylserine, a finding that can be rationalized by docking studies. | acs.org |

| 3-Phenylserine (B7821846) in Aqueous Solution | Kinetic Data Analysis (Savage-Wood Theory) | Showed a marked rate retardation effect on hydrolysis, indicating dominant hydrophobic interactions from the phenyl side chain. | rug.nl |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a robust framework for studying chemical reactions in large systems like enzymes. mpg.de In this approach, the reactive core of the system (e.g., the substrate and key active site residues) is treated with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are described by a more computationally efficient molecular mechanics (MM) force field. mpg.desci-hub.se

QM/MM simulations have been pivotal in elucidating enzymatic reaction mechanisms. For example, they have been used to study the C-H amination reaction catalyzed by an engineered cytochrome P450 enzyme, revealing a mechanism analogous to the native hydroxylation pathway. nih.gov Such calculations can map the entire energy profile of a reaction, identifying transition states (TS) and intermediates (IM). nih.gov For a C-H amination, QM/MM calculations showed that mutating the axial cysteine ligand to serine enhances the reactivity by relaying electron density to the iron center of the heme. nih.gov

In the context of serine proteases, QM/MM simulations of the Zika virus protease revealed a concerted mechanism where proton transfer and nucleophilic attack occur simultaneously. nih.gov The calculations determined the activation barrier for the formation of the tetrahedral intermediate, which is the rate-limiting step. nih.gov Similarly, QM/MM studies on other enzymes can provide detailed insights into how substrates like phenylserine are processed. kcl.ac.uk The methodology allows for the investigation of bond-breaking and bond-forming steps, providing energetic data that clarifies the catalytic process. riken.jp

| Parameter | Description | Typical Software/Method | Reference |

|---|---|---|---|

| QM Region | The part of the system treated with quantum mechanics (e.g., substrate, cofactor, key amino acid side chains). | Gaussian, Q-Chem, Turbomole | nih.govriken.jp |

| MM Region | The remainder of the system (protein, solvent) treated with classical mechanics. | AMBER, CHARMM | sci-hub.senih.gov |

| Coupling Scheme | Method for combining QM and MM energies and forces (e.g., subtractive or additive). | ONIOM, Electrostatic Embedding | mpg.de |

| Boundary Treatment | How covalent bonds cut by the QM/MM boundary are handled. | Link atoms, Frozen orbitals | mpg.de |

Conformational Analysis and Stereochemical Predictions

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules like phenylserine, computational methods are essential for identifying the most stable conformers.

Studies on peptides containing phenylserine analogs have used a combination of NMR spectroscopy and conformational energy calculations to determine their preferred structures. oup.com For example, tripeptides containing a β-aryldehydroalanine residue, an analog of phenylserine, were found to adopt a type II β-turn conformation in solution, a prediction supported by energy minimization calculations. oup.com These calculations involve minimizing the conformational energy with respect to variables like dihedral angles. oup.com

The stereochemistry of β-phenylserines is a critical aspect of their chemistry. acs.org Enzymatic synthesis often yields specific stereoisomers. Computational studies can explain and predict this stereoselectivity. The enzymatic synthesis of phenylserine analogs from cinnamate (B1238496) epoxides using phenylalanine aminomutase (TcPAM) showed high diastereoselectivity, predominantly forming the anti (erythro) isomers. researchgate.net The application of a second enzyme, a (2S)-threonine aldolase (B8822740), helped establish the absolute stereochemistry of the products. researchgate.net Such experimental results provide benchmarks for computational models that aim to predict the stereochemical outcome of reactions. Infrared spectroscopy, in conjunction with chemical evidence, has also been used as an indicator of stereochemical structure in phenylserine diastereoisomers, by identifying characteristic absorption bands for erythro and threo configurations. mdma.ch

Prediction of Biological Activities and Target Binding

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activities of compounds and identify potential molecular targets. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. These models correlate variations in the physicochemical properties of compounds with their biological activities.

For phenylserine and its derivatives, computational approaches can be used to predict potential therapeutic properties. For example, it has been noted that certain phenylserine derivatives exhibit antimicrobial properties. Machine learning-based QSAR models can be trained on datasets of known antimicrobial agents to predict the activity of new compounds like phenylserine derivatives. These models can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development.

Furthermore, computational methods can predict the binding affinity of a ligand to a target protein. kisti.re.kruzh.ch Hybrid methods combining quantum mechanics and classical electrostatics have been developed to calculate binding energies, considering steric, electrostatic, and molecular orbital contributions. uzh.ch These "scoring functions" are central to predicting how strongly a molecule like phenylserine might bind to a specific protein, thereby helping to identify its potential biological targets and mechanisms of action. uzh.ch

Vii. Future Directions and Emerging Research Avenues for Dl 3 Phenylserine Hydrate

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The shift towards green chemistry has spurred research into biocatalysis as a sustainable alternative to traditional chemical synthesis. chemistryjournals.net Enzymes offer high selectivity and efficiency under mild conditions, reducing environmental impact and energy consumption. chemistryjournals.netastrazeneca.com For DL-3-Phenylserine hydrate (B1144303), several promising biocatalytic pathways are under investigation.

One notable approach involves a two-enzyme cascade system using ω-transaminase (ω-TA) and L-threonine (B559522) aldolase (B8822740) (L-ThA) to synthesize 3-Phenylserine (B7821846) from benzylamine (B48309). nih.govresearchgate.net This system is economically viable as it facilitates the in-situ removal of the co-product benzaldehyde (B42025). nih.govresearchgate.net Research has shown that this cascade reaction can achieve a conversion of nearly 95% of benzylamine, yielding over 54% of 3-Phenylserine under optimized conditions. nih.govresearchgate.net

Another strategy focuses on the use of threonine aldolases (TAs), which can be immobilized to enhance stability and reusability. Threonine aldolase from Thermotoga maritima, when immobilized on a support and used in a packed-bed microreactor, enables the flow synthesis of phenylserine (B13813050). beilstein-journals.org While this method can be limited by natural equilibrium and product inhibition, operating under slug flow conditions can improve the product yield. beilstein-journals.org

Multi-enzyme cascade reactions are also being developed to overcome challenges like aldehyde inhibition and to improve diastereoselectivity. jiangnan.edu.cn A novel L-threonine transaldolase (PmLTTA) from Pseudomonas sp. has shown high activity in synthesizing L-threo-phenylserine. jiangnan.edu.cn To mitigate the toxicity of aldehydes and improve conversion rates, this enzyme is integrated into a cascade with alcohol dehydrogenase, carboxylic acid reductase, and glucose dehydrogenase. jiangnan.edu.cn This sophisticated system achieved a conversion ratio of 57.1% and a diastereomeric excess (de) value of 95.3% for L-threo-phenylserine. jiangnan.edu.cn

Table 1: Comparison of Biocatalytic Pathways for Phenylserine Production

| Biocatalytic System | Key Enzymes | Starting Materials | Key Findings | Conversion/Yield | Reference |

| Two-Enzyme Cascade | ω-transaminase (ω-TA), L-threonine aldolase (L-ThA) | Benzylamine, Glyoxylic acid | In-situ removal of benzaldehyde co-product enhances economic viability. | >54% yield of 3-Phenylserine from ~95% benzylamine conversion. | nih.govresearchgate.net |

| Immobilized Enzyme Flow Synthesis | Threonine aldolase (TA) from Thermotoga maritima | Not specified | Immobilization in a microreactor allows for continuous production. | Yield does not exceed 40% due to equilibrium and product inhibition. | beilstein-journals.org |

| Multi-Enzyme Cascade | L-threonine transaldolase (PmLTTA), Alcohol dehydrogenase, Carboxylic acid reductase, Glucose dehydrogenase | Benzoic acid, L-threonine | Alleviates inhibition from aldehydes and achieves high diastereoselectivity. | 57.1% conversion ratio with a 95.3% de value. | jiangnan.edu.cn |

Design and Synthesis of Advanced Derivatives with Tailored Bioactivities

DL-3-Phenylserine hydrate serves as a versatile scaffold for creating advanced derivatives with specific biological activities. nih.gov The structural modularity of β-amino acids allows for modifications that can enhance metabolic stability and target selectivity compared to their α-amino acid counterparts. nih.govillinois.edu

Research has focused on synthesizing various phenylserine analogs by modifying the phenyl ring. For example, halogen-substituted derivatives such as p-chloro-phenylserine and p-bromo-phenylserine have been generated using the promiscuous L-threonine transaldolase ObiH. nih.gov These halogenated derivatives can influence enantioselectivity through inductive and steric effects. nih.gov Another significant derivative, p-nitro-phenylserine, is a key intermediate in the synthesis of the antibiotic chloramphenicol (B1208). nih.gov Similarly, L-threo-3-[4-(methylthio)-phenylserine] is a crucial intermediate for producing the antibiotics florfenicol (B1672845) and thiamphenicol (B1682257). nih.gov

The incorporation of β-amino acid derivatives into peptides creates peptidomimetics with enhanced pharmacological properties, including increased potency and stability against enzymatic degradation. researchgate.net These synthetic derivatives are valuable in developing new therapeutic agents.

Integration into Advanced Materials Science and Nanotechnology

The unique properties of β-amino acids, including their ability to form stable secondary structures, make them attractive for materials science and nanotechnology. nih.gov Peptides composed entirely or partially of β-amino acids, like DL-3-Phenylserine, can self-assemble into novel biomaterials. nih.gov

The understanding of the folding and self-assembly of β-peptides has led to the generation of new nanomaterials. nih.gov These materials can be designed with specific functional groups, offering a wide range of potential applications. The predictable topography of the side chains in β-peptides allows for the precise design of these materials. nih.gov While direct applications of this compound in this area are still emerging, its structural features position it as a candidate for developing new polymers and hydrogels with unique biocompatible and biodegradable properties.

Application in Drug Discovery and Development of Therapeutic Agents

DL-3-Phenylserine and its derivatives are important building blocks and intermediates in the pharmaceutical industry. researchgate.net The β-amino acid structure is found in numerous biologically active natural products and synthetic drugs, including antibiotics, anticancer agents, and psychotropics. chiroblock.com

Phenylserine is a key component of important medicines such as Lysobactin, L-DOPS (Droxidopa), and Vancomycin. emerging-researchers.org Its derivatives are also crucial in synthesizing other drugs. For instance, β-phenylalanine derivatives are used as key intermediates in the production of maraviroc (B1676071), an HIV entry inhibitor, and various GPIIb/IIIa antagonists. nih.gov

The 3-phenylserine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it can be used to design ligands for diverse biological targets. nih.govnih.gov Derivatives have been synthesized and investigated for their potential in treating complex conditions like Alzheimer's disease by targeting amyloid aggregation. nih.gov Furthermore, certain β-phenylalanine derivatives have shown potential as anticancer agents by targeting pathways involved in angiogenesis and tumor resistance. nih.gov

Table 2: Therapeutic Applications of Phenylserine and Its Derivatives

| Compound/Derivative | Therapeutic Area | Mechanism/Role | Reference |

| L-threo-3,4-dihydroxyphenylserine (Droxidopa) | Parkinson's Disease | Serves as a drug for therapy. | nih.govemerging-researchers.org |

| p-nitro-phenylserine | Antibiotics | Intermediate in the synthesis of chloramphenicol. | nih.gov |

| L-threo-3-[4-(methylthio)-phenylserine] | Antibiotics | Intermediate for florfenicol and thiamphenicol synthesis. | nih.gov |

| β-aryl-β-pyrrolylpropionic acid | Alzheimer's Disease | Precursor for molecules targeting amyloid aggregation. | nih.gov |

| Various β-phenylalanine derivatives | Cancer | Inhibition of kinases (e.g., eEF2K) involved in tumor growth. | nih.gov |

| β-phenylalanine derivatives | HIV | Key intermediate in the synthesis of maraviroc (CCR5 antagonist). | nih.gov |

Investigation of Stereoisomer-Specific Biological Effects and Mechanisms

DL-3-Phenylserine has two chiral centers, leading to four possible stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. emerging-researchers.org The spatial arrangement of these isomers significantly influences their biological activity, pharmacokinetics, and toxicity. nih.gov It is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or cause adverse effects. nih.gov

Enzymatic methods are crucial for producing stereochemically pure phenylserine. Phenylserine aldolase, for example, catalyzes the reversible conversion of L-threo- and L-erythro-3-phenylserine to benzaldehyde and glycine (B1666218). nih.gov Different subtypes of L-threonine aldolase (L-TA) exhibit different stereochemical preferences, producing either L-threo or L-erythro isomers. researchgate.net For instance, small-molecule X-ray diffraction has confirmed that the major product of the ObiH-catalyzed reaction is the (2S, 3R), or 'threo', isomer. nih.gov

The specific stereochemistry is critical for medicinal applications. emerging-researchers.org For example, the L-isomer is typically the preferred building block for medicines containing a phenylserine component. emerging-researchers.org Understanding the distinct interactions of each stereoisomer with biological targets like enzymes and receptors is a key area of ongoing research. This knowledge is essential for designing safer and more effective therapeutic agents by ensuring the synthesis and use of the most active and least toxic stereoisomer. nih.gov

Q & A

Q. What are the standard spectrophotometric protocols for determining serine hydroxymethyltransferase (SHMT) activity using DL-3-phenylserine hydrate?

SHMT activity is measured via a continuous spectrophotometric assay. The assay buffer contains 50 mmol/L this compound, 30 µmol/L phosphopyridoxal, and centrifuged bacterial cells (1 mg/mL wet weight) at pH 8.0 and 37°C. Hydrolysis is monitored at 279 nm to track benzaldehyde formation. Activity is quantified using a benzaldehyde standard curve, with one unit defined as 1 mol benzaldehyde produced per hour per gram of cells . Enzyme activity can vary based on bacterial strain induction (e.g., IPTG induction at OD600 = 0.5) and centrifugation parameters (e.g., 5000 rpm for 10 minutes) .

Q. How is this compound characterized for purity and structural integrity in academic research?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and hydration state.

- Melting Point Analysis (e.g., decomposition at 186°C) and molecular weight validation via mass spectrometry .

- FTIR Spectroscopy to identify functional groups like hydroxyl and carboxylate moieties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use N95/P1 respirators , gloves, and eyeshields to prevent inhalation or skin contact.

- Store in a dry, cool environment to avoid decomposition.

- Dispose of waste via certified biohazard services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in SHMT activity data when using this compound as a substrate?

Contradictions may arise from:

- Assay Variability : Differences in bacterial cell preparation (e.g., OD600 = 4 vs. lower cell densities) .

- Substrate Stability : this compound may degrade under prolonged exposure to light or acidic conditions. Validate substrate integrity using UV-Vis scans (279 nm) before assays .

- Enzyme Source : SHMT activity varies across microbial strains (e.g., E. coli BL21(DE3) mutants vs. wild-type) .

Q. What computational approaches complement experimental studies on this compound's enzyme interactions?

- Density Functional Theory (DFT) to model substrate-enzyme binding energetics.

- Quantum Theory of Atoms in Molecules (QTAIM) to analyze non-covalent interactions (e.g., hydrogen bonding) in crystal structures.

- Molecular Dynamics Simulations to predict hydrolysis kinetics under varying pH/temperature conditions .

Q. How can this compound’s stability be optimized for long-term enzymatic assays?

- Use darkened assay buffers to prevent photodegradation.

- Adjust buffer composition (e.g., 30 µmol/L phosphopyridoxal enhances cofactor stability).

- Pre-incubate substrates at 30°C for 1 hour to equilibrate reaction conditions .

Q. What role does this compound play in comparative studies of SHMT substrate specificity?

It serves as a benchmark for evaluating alternative substrates (e.g., DL-2-hydroxy-2-phenylethylamine or DL-3-hydroxybutyrate). Activity comparisons are normalized to benzaldehyde yield per unit time, with this compound showing higher specificity (174 m/moles NADH/min/mg protein) than other substrates .

Methodological Notes

- Data Validation : Cross-reference spectrophotometric results with LC-MS to confirm benzaldehyde quantification .

- Controlled Variables : Maintain consistent cell lysis methods (e.g., sonication vs. enzymatic lysis) to reduce variability in SHMT activity measurements .

- Ethical Compliance : Adhere to institutional biosafety guidelines when handling genetically modified organisms in SHMT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.